N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
CAS No.: 1353000-00-6
Cat. No.: VC2846442
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353000-00-6 |
|---|---|
| Molecular Formula | C11H11ClN2O2S |
| Molecular Weight | 270.74 g/mol |
| IUPAC Name | 2-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid |
| Standard InChI | InChI=1S/C11H11ClN2O2S/c1-6-3-7(12)4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
| Standard InChI Key | BHJAPMCDFZOMPD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(S2)N(C)CC(=O)O)Cl |
Introduction
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine is a complex organic compound featuring a benzothiazole moiety linked to a glycine derivative. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound's CAS number is 1353000-00-6, and it has a molecular weight of approximately 270.74 g/mol .
Synthesis and Preparation
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with appropriate derivatives of glycine under controlled conditions. The specific reaction pathways can vary based on the reagents and solvents used, often involving nucleophilic substitution or condensation reactions.
Biological Activities and Applications
Compounds containing benzothiazole moieties have been reported to exhibit significant biological activities, including antimicrobial and antifungal properties. The presence of the glycine moiety in N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine may enhance its interaction with biological macromolecules, potentially leading to applications in drug development.
Biological Activities Table
| Compound Feature | Biological Activity |
|---|---|
| Benzothiazole Moiety | Antimicrobial, Antifungal |
| Glycine Moiety | Enhanced Interaction with Biological Targets |
Research Findings and Future Directions
Research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine is ongoing, with a focus on understanding its pharmacological properties and potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug development.
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